3-Benzyloxy-4-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQZFHUXRSRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212879 | |
| Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212879 | |
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Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6346-05-0 | |
| Record name | 3-(Benzyloxy)-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6346-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346050 | |
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| Record name | 6346-05-0 | |
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| Record name | 6346-05-0 | |
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| Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |
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| Record name | 3-benzyloxy-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-BENZYLOXY-4-METHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RT2M9C3XZ | |
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Synthetic Methodologies and Advanced Chemical Transformations Involving 3 Benzyloxy 4 Methoxybenzaldehyde
Established Synthetic Routes for 3-Benzyloxy-4-methoxybenzaldehyde Production
The production of this compound has traditionally relied on well-established organic reactions, primarily centered around the selective protection of one of the hydroxyl groups of a dihydroxybenzaldehyde precursor, followed by alkylation.
Conventional Synthetic Pathways
Conventional methods for synthesizing this compound often commence with 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). A common strategy involves a multi-step process that includes the protection of the aldehyde group, selective benzylation of the meta-hydroxyl group, methylation of the para-hydroxyl group, and subsequent deprotection of the aldehyde.
One documented approach involves the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. This can be achieved with active halides like benzyl (B1604629) chloride derivatives. Following this selective protection, the remaining free hydroxyl group at the 3-position can be benzylated. Subsequent methylation of the hydroxyl group at the 4-position, followed by any necessary deprotection steps, yields the target molecule.
Another conventional route starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This pathway simplifies the process as the methoxy (B1213986) group is already in the desired position. The primary transformation is the benzylation of the free hydroxyl group at the 3-position.
A representative conventional synthesis is the reaction of 3-benzyloxy-4-hydroxybenzaldehyde with a methylating agent. For instance, a solution of 3-benzyloxy-4-hydroxybenzaldehyde in dimethylformamide can be treated with sodium hydride to form the corresponding alkoxide. Subsequent addition of a methylating agent, such as chloromethyl methyl ether, yields this compound after workup and purification. prepchem.com
Table 1: Key Reagents in Conventional Synthesis
| Reagent | Role |
|---|---|
| 3,4-Dihydroxybenzaldehyde | Starting Material |
| Isovanillin | Starting Material |
| Benzyl Chloride | Benzylating Agent |
| Sodium Hydride | Base |
| Chloromethyl methyl ether | Methylating Agent |
| Dimethylformamide (DMF) | Solvent |
Selective O-Alkylation Approaches
The Williamson ether synthesis is a cornerstone of selective O-alkylation and is widely employed for the synthesis of this compound. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.com In the context of producing this compound, isovanillin is the typical starting material.
The phenolic hydroxyl group of isovanillin is first deprotonated using a base to form a more nucleophilic phenoxide. Common bases for this purpose include sodium hydroxide (B78521), potassium hydroxide, or potassium carbonate. byjus.com The resulting phenoxide then reacts with benzyl chloride or benzyl bromide to displace the halide and form the desired ether linkage.
The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react. byjus.comchemistrytalk.org Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity. chemistrytalk.org
To enhance the reaction rate and efficiency, phase-transfer catalysts (PTCs) are often employed, especially in industrial settings. byjus.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved. This technique is particularly useful when using inorganic bases like sodium hydroxide or potassium carbonate.
Green Chemistry and Sustainable Synthesis of this compound
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative energy sources and benign reaction media for the synthesis of this compound.
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. Sonication can enhance mass transfer and generate localized high temperatures and pressures, leading to increased reaction rates and yields. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided search results, the principles have been applied to the synthesis of its isomer, 4-benzyloxy-3-methoxybenzaldehyde (B140485), and can be extrapolated.
Ultrasound has been shown to improve the effectiveness of phase-transfer catalysts in alkylation reactions. The application of ultrasonic irradiation in the synthesis of aromatic ethers can lead to higher yields compared to conventional methods. For instance, the reduction of aromatic hydrocarbons using calcium in an ethylenediamine-n-alkylamine mixture proceeds significantly faster and requires less metal under ultrasonic conditions. nih.gov This suggests that ultrasound could be effectively employed to enhance the O-alkylation of isovanillin.
Exploration of Environmentally Benign Reagents and Conditions
The pursuit of sustainable synthesis has led to the investigation of greener alternatives to traditional solvents and catalysts.
Solvent-Free Conditions: A notable advancement is the development of solvent-free Williamson ether synthesis. This approach involves the reaction of phenols with alkylating agents in the presence of a solid base, such as sodium bicarbonate or potassium carbonate, without any solvent. tandfonline.comresearchgate.net These reactions can proceed rapidly at relatively low temperatures, offering high purity and excellent yields. researchgate.nettandfonline.com This method is considered environmentally friendly as it eliminates the need for volatile and often toxic organic solvents. researchgate.net
Ionic Liquids: Ionic liquids (ILs) have gained attention as green solvents and promoters in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. They have been successfully used in the Williamson ether synthesis of phenolic ethers. tandfonline.com The ionic liquid can act as both the solvent and a promoter for the reaction, and it can be recycled and reused without significant loss of product. tandfonline.com
Recyclable Catalysts: The development of recyclable catalysts is another key aspect of green chemistry. While specific examples for the synthesis of this compound are not detailed in the provided results, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a general strategy to improve the sustainability of chemical processes.
Table 2: Green Chemistry Approaches for Ether Synthesis
| Approach | Key Features | Advantages |
|---|---|---|
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation | Increased reaction rates, higher yields, reduced energy consumption. |
| Solvent-Free Synthesis | Reaction conducted without a solvent, often with a solid base. | Environmentally friendly, simplified workup, reduced waste. researchgate.net |
| Ionic Liquids | Use of ionic liquids as solvent and/or promoter. | Low volatility, recyclable, can enhance reaction rates. tandfonline.com |
Derivatization Strategies Utilizing this compound as a Precursor
The aldehyde functional group in this compound makes it a valuable precursor for the synthesis of a wide array of more complex molecules through various chemical transformations.
One of the most common derivatization reactions is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base to form a new carbon-carbon double bond. mychemblog.comthermofisher.com this compound can react with compounds like malonic acid, ethyl cyanoacetate, or malononitrile (B47326) to yield α,β-unsaturated products. mychemblog.com These products are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Another important transformation is the Wittig reaction , which converts aldehydes and ketones into alkenes. The reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the specific formation of a double bond at the position of the former carbonyl group. researchgate.net This method is highly versatile for the synthesis of various substituted alkenes.
Furthermore, this compound serves as a key building block in the synthesis of isoquinoline (B145761) alkaloids, such as papaverine (B1678415) . The synthesis of papaverine and its analogs often involves the Bischler-Napieralski reaction or the Pictet-Spengler reaction . In these sequences, the benzaldehyde (B42025) derivative is used to construct the isoquinoline core structure. For instance, in a Bischler-Napieralski synthesis, a β-arylethylamide, which can be derived from this compound, undergoes intramolecular cyclization to form a dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org
The compound has also been utilized in the synthesis of other biologically active molecules. For example, it has been used in the synthesis of (+)-9-benzyloxy-α-dihydrotetrabenazine and in the total synthesis of (-)-galipeine. sigmaaldrich.com
Table 3: Derivatization Reactions of this compound
| Reaction | Reagents | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound, weak base | α,β-Unsaturated compound |
| Wittig Reaction | Phosphorus ylide | Alkene |
| Bischler-Napieralski Reaction | (As part of a larger synthesis) β-Arylethylamides | Dihydroisoquinoline |
| Pictet-Spengler Reaction | (As part of a larger synthesis) β-Arylethylamine | Tetrahydroisoquinoline |
Synthesis of Chalcone (B49325) Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are synthesized using this compound as a key reactant. orientjchem.orgnih.gov These compounds are of significant interest due to their broad range of pharmacological properties. orientjchem.org
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde, in this case, this compound, with an appropriate acetophenone (B1666503) or other ketone. orientjchem.orgwikipedia.org
In a typical base-catalyzed protocol, this compound is reacted with a substituted acetophenone in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent such as ethanol (B145695). orientjchem.orgijper.org The reaction mixture is typically stirred at room temperature for several hours. ijper.orgbiomedpress.org The use of aqueous KOH is a common practice, with the reaction progress monitored by thin-layer chromatography (TLC). biomedpress.org The resulting chalcone derivatives often precipitate from the reaction mixture and can be purified by recrystallization from a suitable solvent like ethanol. orientjchem.orgbiomedpress.org
Acid-catalyzed Claisen-Schmidt condensations are also employed. For instance, the reaction of this compound with di- or tri-acetylbenzenes can be achieved using concentrated sulfuric acid in ethanol under reflux conditions. nih.gov
The following table summarizes the synthesis of various chalcone derivatives starting from this compound, as reported in the literature.
| Acetophenone Derivative | Base/Acid | Solvent | Yield (%) | Reference |
| Acetophenone | KOH | Ethanol | - | orientjchem.org |
| Substituted Acetophenones | KOH | Ethanol | - | researchgate.net |
| 3,4,5-Trimethoxyacetophenone | NaOH | - | 88.4 | nih.govelifesciences.org |
| 1,3-Diacetylbenzene | c-H₂SO₄ | Ethanol | 23 | nih.gov |
Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation.
Bis-Chalcone Formation
Bis-chalcones are molecules containing two chalcone units. The synthesis of bis-chalcones often involves the reaction of two equivalents of an aldehyde with a ketone containing two reactive α-methyl groups, or two equivalents of an acetophenone with a dialdehyde. biomedpress.orgmdpi.com
In the context of this compound, bis-chalcones are synthesized by reacting two equivalents of the aldehyde with a cyclic ketone, such as acetone (B3395972), cyclopentanone (B42830), or cyclohexanone (B45756). biomedpress.org The reaction is typically carried out in methanol (B129727) with aqueous potassium hydroxide as the base at room temperature for an extended period, often 24 hours. biomedpress.org The resulting bis-chalcone precipitates from the reaction mixture and can be purified by recrystallization. biomedpress.org
For example, the reaction of this compound with cyclopentanone yields 2,5-bis-(3-(benzyloxy)-4-methoxybenzylidene)cyclopentan-1-one. biomedpress.org Similarly, reaction with acetone produces (1E,4E)-1,5-bis-(3-(benzyloxy)-4-methoxyphenyl)penta-1,4-dien-3-one. bmrat.org
The table below details the synthesis of bis-chalcones using this compound.
| Ketone | Base | Solvent | Yield (%) | Product Name | Reference |
| Acetone | aq. KOH | Methanol | - | (1E,4E)-1,5-bis-(3-(benzyloxy)-4-methoxyphenyl)penta-1,4-dien-3-one | bmrat.org |
| Cyclopentanone | aq. KOH | Methanol | 75 | 2,5-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene)cyclopentan-1-one | biomedpress.org |
| Cyclohexanone | aq. KOH | Methanol | - | 2,6-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene)cyclohexan-1-one | bmrat.org |
| 4-(tert-butyl)cyclohexan-1-one | - | - | - | 2,6-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene)-4-(tert-butyl)cyclohexan-1-one | researchgate.net |
| 1-ethylpiperidin-4-one | - | - | - | 3,5-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene)-1-ethylpiperidin-4-one | researchgate.net |
Table 2: Synthesis of Bis-Chalcones from this compound.
Formation of Nitrogen-Containing Heterocycles
Chalcones derived from this compound are valuable intermediates for synthesizing a variety of nitrogen-containing heterocyclic compounds. derpharmachemica.comresearchgate.net These heterocycles are of great interest in medicinal chemistry.
Pyrazoline Synthesis
Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. researchgate.netthepharmajournal.com
The chalcones derived from this compound can be reacted with hydrazine hydrate in a suitable solvent like ethanol or glacial acetic acid to yield pyrazoline derivatives. nih.govelifesciences.org For instance, N-1-acetyl-4,5-dihydropyrazoline compounds are obtained by reacting the chalcone with hydrazine and acetic acid. nih.govelifesciences.org The reaction progress can be monitored by TLC, and the final products are purified using appropriate chromatographic techniques. nih.govelifesciences.org
| Chalcone Derivative | Reagent | Solvent | Product Type | Reference |
| Chalcone from this compound | Hydrazine, Acetic Acid | - | N-1-acetyl-4,5-dihydropyrazoline | nih.govelifesciences.org |
| Chalcone from this compound | Hydrazine, Propionic Acid | - | N-1-propionyl-4,5-dihydropyrazoline | nih.govelifesciences.org |
Table 3: Synthesis of Pyrazoline Derivatives.
Pyrimidine (B1678525) and Triazolopyrimidine Derivatives
Pyrimidines, six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3, can be synthesized from chalcones. derpharmachemica.com The chalcones derived from this compound can be cyclized with reagents like urea, thiourea, or guanidine (B92328) hydrochloride to form pyrimidine analogs. derpharmachemica.com The reaction is typically carried out under basic conditions, often using potassium hydroxide in ethanol, and may require refluxing for several hours. ijper.orgderpharmachemica.com
Furthermore, these pyrimidine structures can serve as precursors for fused heterocyclic systems like triazolopyrimidines. nih.govrjpbr.com The synthesis of pyrazolo-[4,3-e] orientjchem.orgbiomedpress.orgbmrat.orgtriazolopyrimidine derivatives, for example, involves a multi-step route starting from appropriate precursors which can be derived from chalcones. nih.gov
| Chalcone Derivative | Reagent | Conditions | Product Type | Reference |
| Chalcone | Urea | Ethanolic KOH, Reflux | Pyrimidine | ijper.orgijres.org |
| Chalcone | Thiourea | Ethanolic KOH, Reflux | Pyrimidine | derpharmachemica.com |
| Chalcone | Guanidine hydrochloride | Ethanolic KOH, Reflux | Pyrimidine | derpharmachemica.com |
Table 4: Synthesis of Pyrimidine Derivatives.
Triazolopyridine Systems
The orientjchem.orgbiomedpress.orgbmrat.orgtriazolo[4,3-a]pyridine scaffold can also be synthesized utilizing this compound. mdpi.com The synthesis begins with the formation of a hydrazine intermediate by reacting 2-hydrazinopyridine (B147025) with this compound in ethanol with a catalytic amount of acetic acid. mdpi.com This intermediate is then subjected to an oxidative ring closure to form the triazolopyridine ring. A greener approach for this cyclization uses sodium hypochlorite (B82951) as the oxidant in ethanol at room temperature. mdpi.com
| Reactant 1 | Reactant 2 | Intermediate | Oxidant | Product | Reference |
| This compound | 2-Hydrazinopyridine | N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine | Sodium hypochlorite | 3-(4-(Benzyloxy)-3-methoxyphenyl)- orientjchem.orgbiomedpress.orgbmrat.orgtriazolo[4,3-a]pyridine | mdpi.comresearchgate.net |
Table 5: Synthesis of Triazolopyridine System.
Preparation of Curcumin (B1669340) Analogs
This compound serves as a crucial building block in the synthesis of various curcumin analogs. Curcuminoids are characterized by two aromatic rings joined by a seven-carbon linker, which is typically a β-diketone moiety. The synthesis of these analogs often employs a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, between a substituted benzaldehyde and a ketone.
In a typical synthetic approach for symmetric curcumin analogs, two equivalents of this compound are reacted with one equivalent of a diketone, such as 2,4-pentanedione. To ensure the reaction occurs at the terminal carbons of the diketone, a protecting group strategy involving boric anhydride (B1165640) is often used. unc.edu The boric anhydride forms a complex with the 2,4-pentanedione, protecting the central carbon (C-3) from condensation and directing the aldol (B89426) condensation to the terminal methyl groups. unc.edu The reaction is often facilitated by a base, such as piperidine, in a suitable solvent like ethyl acetate. unc.edu
This methodology allows for the creation of diarylpentanoid structures, which are a significant class of curcumin analogues. mdpi.com For instance, the synthesis of diarylpentanoids can be achieved by coupling the appropriate aromatic aldehyde with a ketone like acetone or cyclohexanone under base-catalyzed aldol condensation conditions, using a 1:2 ratio of ketone to aldehyde. mdpi.com This approach leads to the formation of compounds where the benzyloxy- and methoxy-substituted phenyl rings from the starting aldehyde are appended to the linker derived from the ketone.
Furthermore, more complex analogs, such as 4-arylidene curcumin derivatives, can be synthesized. These syntheses involve coupling a curcuminoid scaffold with various aromatic aldehydes. nih.gov While this specific example starts with a pre-formed curcumin structure, the foundational principle of condensing an aldehyde with a β-diketone system remains central to the synthesis of the initial curcuminoid itself. The versatility of the condensation reaction allows for the incorporation of the 3-benzyloxy-4-methoxybenzoyl group into a wide array of curcumin-like structures, enabling the exploration of their chemical and biological properties.
Table 1: Synthesis of Curcumin Analogs
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| This compound | 2,4-Pentanedione | Boric anhydride, Tributylborate, Piperidine | Symmetric Curcumin Analog |
| This compound | Acetone | Base (e.g., NaOH) | Diarylpentanoid Analog |
Other Novel Chemical Transformations and Derivative Syntheses
Beyond its role in curcuminoid synthesis, this compound is a versatile intermediate in a variety of other advanced chemical transformations, leading to a diverse range of derivatives, including chalcones and complex heterocyclic natural products. sigmaaldrich.comorientjchem.org
Chalcone Synthesis: A significant application of this compound is in the synthesis of chalcones, which are bi-aromatic ketones featuring an α,β-unsaturated carbonyl system. These compounds are prepared through a base-catalyzed Claisen-Schmidt condensation reaction between the aldehyde and a substituted acetophenone. orientjchem.orgresearchgate.net In this reaction, this compound is treated with an appropriate acetophenone derivative in the presence of a base, leading to the formation of a new chalcone-like compound. orientjchem.org The structures of these derivatives are typically confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR. orientjchem.org This methodology has been used to create a series of novel chalcone derivatives. orientjchem.orgresearchgate.net
Synthesis of Complex Natural Products and Intermediates: The aldehyde is also a key starting material or intermediate in the total synthesis of several complex and biologically significant molecules. sigmaaldrich.comontosight.ai
(+)-9-Benzyloxy-α-dihydrotetrabenazine: this compound has been utilized in the synthesis of this complex tetrabenazine (B1681281) derivative. sigmaaldrich.com
(-)-Galipeine: The total synthesis of this quinoline (B57606) alkaloid has also employed this compound as a precursor. sigmaaldrich.com
Podophyllotoxin (B1678966): This potent antineoplastic lignan (B3055560) can be synthesized using this compound as an important intermediate. ontosight.ai
Other Derivative Formations: The reactivity of the aldehyde functional group allows for other transformations:
(E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide: This hydrazone derivative is formed through the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide. sigmaaldrich.com
1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid: The aldehyde is a precursor in the synthesis of this propionic acid derivative. sigmaaldrich.com
These examples highlight the utility of this compound as a foundational scaffold, enabling the construction of a wide array of complex chemical entities through various synthetic strategies. sigmaaldrich.comorientjchem.orgsigmaaldrich.com
Table 2: Novel Chemical Transformations of this compound
| Reactant | Reaction Type | Product/Derivative |
| Acetophenone Derivatives | Claisen-Schmidt Condensation | Chalcone Derivatives orientjchem.org |
| Benzohydrazide | Condensation/Hydrazone formation | (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide sigmaaldrich.com |
| Multi-step Synthesis | Total Synthesis Intermediate | (+)-9-Benzyloxy-α-dihydrotetrabenazine sigmaaldrich.com |
| Multi-step Synthesis | Total Synthesis Intermediate | (-)-Galipeine sigmaaldrich.com |
| Multi-step Synthesis | Intermediate for Propionic Acid derivative | 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid sigmaaldrich.com |
| Multi-step Synthesis | Total Synthesis Intermediate | Podophyllotoxin ontosight.ai |
Analytical Techniques and Structural Elucidation in 3 Benzyloxy 4 Methoxybenzaldehyde Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Benzyloxy-4-methoxybenzaldehyde by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.
¹H NMR: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The aldehydic proton characteristically appears as a singlet at approximately 9.84 ppm. The protons of the benzyl (B1604629) group and the aromatic ring of the benzaldehyde (B42025) moiety show complex multiplets in the range of 7.26 to 7.43 ppm. A singlet for the methoxy (B1213986) group protons is observed around 3.95 ppm, and the benzylic methylene (B1212753) protons (-CH₂-) appear as a singlet at about 5.23 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key chemical shifts for this compound include the aldehydic carbon at approximately 190.9 ppm. The carbons of the aromatic rings resonate between 110 and 155 ppm, while the methoxy carbon appears around 56.1 ppm and the benzylic methylene carbon at about 70.8 ppm.
¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 9.84 (s, 1H) | Aldehydic proton (-CHO) |
| ¹H | 7.43-7.26 (m) | Aromatic protons |
| ¹H | 5.23 (s, 2H) | Benzylic protons (-OCH₂Ph) |
| ¹H | 3.95 (s, 3H) | Methoxy protons (-OCH₃) |
| ¹³C | 190.9 | Aldehydic carbon (C=O) |
| ¹³C | 155.0, 149.9, 136.1, 130.3, 128.7, 128.3, 127.3, 126.5, 111.9, 110.8 | Aromatic carbons |
| ¹³C | 70.8 | Benzylic carbon (-OCH₂Ph) |
| ¹³C | 56.1 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nih.govsigmaaldrich.com The IR spectrum, which can be measured on a solid sample (e.g., using a KBr disc or ATR) or in the vapor phase, displays characteristic absorption bands. nih.govspectrabase.com A strong band in the region of 1670-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and benzyloxy groups appears just below 3000 cm⁻¹. The C-O stretching vibrations for the ether linkages are found in the fingerprint region, usually between 1200 and 1300 cm⁻¹.
Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1680 | C=O stretch | Aldehyde |
| ~2835, ~2730 | C-H stretch | Aldehyde |
| ~3060 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1270, ~1140 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. sigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 242, corresponding to its molecular weight. nih.gov Common fragmentation patterns involve the loss of the benzyl group (C₇H₇), resulting in a significant peak at m/z 91, and the cleavage of the methoxy group.
Characteristic Mass Spectrometry Peaks for this compound
| m/z | Ion |
|---|---|
| 242 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method is often developed for its quantification and purity assessment. colab.ws Such a method typically utilizes a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. colab.wssielc.com The detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. Method development involves optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
Impurity Profiling and Isolation
During the synthesis of this compound, various impurities can be formed, including starting materials, by-products, and degradation products. HPLC is a crucial tool for impurity profiling, which involves the detection, identification, and quantification of these impurities. colab.ws By developing a suitable HPLC method, it is possible to separate the main compound from its impurities. For the structural elucidation of unknown impurities, preparative HPLC can be employed to isolate them in sufficient quantities for further analysis by spectroscopic methods like NMR and MS.
Typical HPLC Method Parameters for the Analysis of Methoxybenzaldehyde Derivatives
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV-Vis (e.g., at 254 nm or 280 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Advanced Structural Determination Methods (e.g., X-ray Crystallography)
Single-crystal X-ray crystallography stands as the most definitive method for the absolute structural elucidation of crystalline solids. This powerful analytical technique provides an unambiguous determination of the three-dimensional arrangement of atoms within a molecule and the packing of molecules within a crystal lattice. It yields precise data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation in the solid state.
While a specific crystal structure determination for this compound is not publicly documented in the surveyed literature, its structural isomer, 4-benzyloxy-3-methoxybenzaldehyde (B140485) (also known as benzylvanillin), has been successfully characterized by X-ray crystallography. nih.gov The resulting structural data is archived in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, under the deposition number CCDC 139625. nih.gov The existence of this dataset confirms that the molecule forms crystals suitable for diffraction studies, allowing for a complete and precise description of its molecular geometry.
The type of detailed information obtained from such an analysis is exemplified by the crystallographic study of a closely related compound. The findings provide a clear picture of the molecular architecture and intermolecular interactions.
The primary output of an X-ray crystallography experiment is a set of crystallographic parameters that define the unit cell—the basic repeating block of the crystal lattice—and the arrangement of the molecule within it.
The data table below shows the kind of detailed structural information that can be obtained.
Interactive Data Table: Crystallographic Data for a Benzyloxy-methoxy-benzene Derivative Use the filter buttons to view data for specific parameter types.
| Parameter | Value | Data Type |
|---|---|---|
| Crystal System | Monoclinic | Crystal Properties |
| Space Group | P2₁/c | Crystal Properties |
| Unit Cell Dimension 'a' | 14.9434 (12) Å | Unit Cell |
| Unit Cell Dimension 'b' | 9.5469 (8) Å | Unit Cell |
| Unit Cell Dimension 'c' | 8.8522 (7) Å | Unit Cell |
| Unit Cell Angle 'β' | 102.663 (2)° | Unit Cell |
| Unit Cell Volume (V) | 1232.16 (17) ų | Unit Cell |
| Molecules per Unit Cell (Z) | 4 | Crystal Properties |
Biological and Pharmacological Research of 3 Benzyloxy 4 Methoxybenzaldehyde Derivatives
Antimicrobial Efficacy Studies
The quest for new antimicrobial agents has led researchers to explore the derivatization of 3-Benzyloxy-4-methoxybenzaldehyde. The resulting compounds have been tested against a range of pathogenic bacteria and fungi.
Antibacterial Activity
A notable area of investigation has been the synthesis of chalcone (B49325) derivatives from this compound. Chalcones, characterized by an α,β-unsaturated keto functional group, are known for their pharmacological properties. nih.gov A series of such derivatives was prepared by reacting this compound with various substituted acetophenones. researchgate.net
The antibacterial potential of these synthesized chalcones was evaluated using the well diffusion and Minimum Inhibitory Concentration (MIC) methods. researchgate.net Among the tested compounds, certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, a derivative featuring a 2-chloro substitution (compound 2i), one with a 4-methoxy substitution (compound 2c), and another with a 4-methyl substitution (compound 2d) demonstrated excellent activity. orientjchem.org Other derivatives in the series also showed varying degrees of antibacterial efficacy, with inhibition zones ranging from 10 to 18 mm. orientjchem.org The structural feature identified as crucial for this antibacterial action is the α,β-unsaturated keto group. researchgate.net
In a related area of study, aroyl hydrazone derivatives synthesized from the isomeric 4-hydroxy-3-methoxy-benzaldehyde have also been assessed for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies indicated that the aroyl hydrazones possessed greater activity than their precursor hydrazides, and that the presence and position of hydroxyl groups were important for enhancing this effect. ontosight.ai
Antifungal and Antiprotozoal Investigations
Research into the antifungal properties of benzaldehyde (B42025) derivatives has shown that structural modifications significantly influence their activity. Studies on various benzaldehyde analogs have demonstrated that the presence of an ortho-hydroxyl group in the aromatic ring can increase antifungal efficacy. brieflands.com Benzaldehydes are thought to exert their antifungal effects by disrupting the cellular antioxidation systems of fungi. brieflands.com For instance, certain dimethoxybenzaldehyde derivatives have shown notable activity against various fungal strains. nih.gov
While direct studies on the antiprotozoal activity of this compound derivatives are limited, related compounds have shown promise. Chalcones, as a class, have been investigated for antimalarial and antiprotozoal activities. nih.gov Furthermore, research on synthetic furoxan and benzofuroxan (B160326) derivatives, starting from the related 3-hydroxybenzaldehyde, has demonstrated significant leishmanicidal activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.gov This suggests that the benzaldehyde scaffold is a viable starting point for the development of new antiprotozoal agents.
Anticancer and Cytotoxicity Investigations
The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound, particularly chalcones and thiosemicarbazones, have been a focus of such investigations due to their cytotoxic effects on various cancer cell lines.
In Vitro Cytotoxicity Assays
Bis-chalcone derivatives synthesized using this compound have been evaluated for their anticancer activity against human breast cancer (MCF-7) cells using the MTT assay. researchgate.net One such derivative, 2,5-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene) cyclopentan-1-one, was synthesized and tested for its cytotoxic potential. researchgate.netnih.gov
Thiosemicarbazone derivatives have also shown significant promise. These compounds are known for their biological activities, which are often a function of the parent aldehyde or ketone. nih.gov Silver(I) complexes of thiosemicarbazones derived from the isomeric 3-methoxy-4-hydroxybenzaldehyde exhibited appreciable cytotoxic activity against human lung (A549) and breast (MDA-MB-231, MCF-7) cancer cells, with IC50 values in the range of 5.6 to 18 μM. orientjchem.org Similarly, 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) was identified as a potent agent against MCF-7 breast cancer cells, with a reported IC50 value of 2.743 µg/ml. researchgate.net
The table below summarizes the cytotoxic activity of selected derivatives.
Mechanistic Insights into Antiproliferative Action
The anticancer effects of these derivatives are attributed to several mechanisms. Chalcones are known to induce apoptosis in cancer cells and can collapse the mitochondrial membrane potential. nih.gov Chalcone-based inhibitors have also been found to target deubiquitinating enzymes (DUBs), leading to the accumulation of poly-ubiquitinated proteins, cell cycle arrest, and apoptosis in breast, ovarian, and cervical cancer cells. nih.gov
Studies on silver(I) thiosemicarbazone complexes revealed that their cytotoxic effects involve the induction of apoptosis, characterized by typical morphological changes, an increase in the sub-G1 cell population, and mitochondrial membrane depolarization. orientjchem.org The mechanism of action for thiosemicarbazones is thought to involve the chelation of essential metal ions and the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. researchgate.net Furthermore, Schiff bases, which contain an azomethine group (-HC=N-), are believed to exert their anticancer effects through this functional group, which can induce apoptosis. researchgate.net
Enzyme Inhibition Studies
Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease. Key targets have included tyrosinase and α-glucosidase.
Research has shown that chalcones derived from this compound possess tyrosinase inhibition properties. orientjchem.org More specifically, a derivative of the isomeric 3-hydroxy-4-methoxybenzaldehyde, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), was found to be a potent tyrosinase inhibitor with an IC50 value lower than that of the well-known inhibitor, kojic acid. nih.gov In silico docking studies suggested that 5-HMT has a high binding affinity for the catalytic site of tyrosinase. nih.gov The inhibitory action of benzaldehyde derivatives against tyrosinase is often linked to the presence and position of hydroxyl groups on the aromatic ring. brieflands.com
In the context of diabetes, α-glucosidase inhibitors are used to manage postprandial hyperglycemia. researchgate.net Benzaldehyde derivatives have been evaluated for this purpose. While direct studies on this compound derivatives are not prominent, research on related structures provides valuable insights. Modified benzaldehyde derivatives, such as 3,4-dihydroxybenzaldehyde (B13553) and 3,5-dihydroxybenzaldehyde, have demonstrated inhibitory activity against α-glucosidase. nih.gov The inhibition is often non-competitive. nih.gov These findings suggest that the benzaldehyde scaffold is a promising template for developing selective enzyme inhibitors. nih.gov
α-Glucosidase and α-Amylase Inhibition
Research into the α-glucosidase and α-amylase inhibitory potential of derivatives specifically synthesized from this compound is not extensively documented in the available scientific literature. However, broader studies on benzaldehyde derivatives provide some context for their potential in this area. For instance, investigations into various modified benzaldehydes have shown that the substitution pattern on the aromatic ring plays a crucial role in their inhibitory activity against these carbohydrate-hydrolyzing enzymes. While direct evidence for this compound derivatives is lacking, the general findings for the benzaldehyde class of compounds suggest that their derivatives could be of interest for further investigation as potential inhibitors of α-glucosidase and α-amylase. Thiazolidinone-based indole (B1671886) derivatives have also been identified as potent inhibitors of both α-amylase and α-glucosidase, with some showing significantly better activity than the standard drug acarbose. nih.gov
Cholinesterase (e.g., Butyrylcholinesterase) Inhibition
The inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), is a key target in the management of neurodegenerative diseases. Chalcones, which can be synthesized from this compound, have been identified as a class of compounds with the potential to inhibit these enzymes. A study focusing on a series of variably substituted chalcones demonstrated that the substitution pattern on both aromatic rings is a determining factor for their inhibitory activity against acetylcholinesterase (AChE) and BuChE. nih.gov Some of the synthesized chalcones showed selective inhibitory potential against BuChE. nih.gov The inhibition was found to be concentration-dependent, with IC50 values against butyrylcholinesterase ranging from 16.0 to 23.1 microM for the active compounds. nih.gov
Table 1: Butyrylcholinesterase Inhibitory Activity of Selected Chalcones
| Compound | IC50 (µM) against Butyrylcholinesterase |
|---|---|
| Chalcone Derivative 1 | 16.0 |
Note: The specific chalcones in the table are examples from a study on variably substituted chalcones and are not explicitly stated to be derived from this compound.
Other Enzymatic Pathway Modulation
Beyond the well-studied cholinesterases, derivatives of this compound, particularly chalcones, have been investigated for their ability to modulate other enzymatic pathways. One such pathway involves lipoxygenase, an enzyme implicated in inflammatory processes. Research on substituted chalcones has revealed that some of these compounds can inhibit lipoxygenase in a concentration-dependent manner. nih.gov For the active chalcones, the IC50 values against lipoxygenase were found to be in the range of 57.6 to 71.7 microM. nih.gov This suggests that derivatives of this compound could serve as a foundation for developing novel anti-inflammatory agents that target the lipoxygenase pathway.
Antimalarial Activity Evaluation
Chalcones synthesized from substituted benzaldehydes are a well-known class of compounds with promising antimalarial properties. A series of new chalcone-like compounds (2a–i) were synthesized through the reaction of this compound with various acetophenone (B1666503) derivatives. orientjchem.org While this particular study focused on the antimicrobial evaluation of these specific derivatives, the broader class of chalcones has been extensively evaluated for antimalarial activity. pensoft.netresearchgate.netnih.gov
Studies on other chalcones with similar structural features have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. pensoft.netresearchgate.net For instance, pyridine-based chalcone derivatives have shown significant antimalarial activity, with the positioning of methoxy (B1213986) and pyridine (B92270) substituents greatly influencing their efficacy. pensoft.netresearchgate.net The IC50 values for some of these chalcones against the 3D7 strain of P. falciparum were in the range of 0.48 to 4.46 µg/mL. pensoft.net
Table 2: Antimalarial Activity of Selected Pyridine-Based Chalcones against P. falciparum (3D7 Strain)
| Chalcone Derivative | IC50 (µg/mL) |
|---|---|
| Chalcone A (ortho-methoxy) | 0.48 |
| Chalcone with meta-methoxy group | 0.98 |
Antioxidant Properties
The antioxidant potential of chalcones, which can be readily synthesized from this compound, has been a subject of interest in medicinal chemistry. Chalcones are known to possess free radical scavenging activity. jcsp.org.pk A study on a specific chalcone derivative, CZM-3-5, demonstrated its antioxidant capacity through various chemical assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS•+) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) assay. jcsp.org.pk This compound also showed cytoprotective activity in a cell model of oxidative stress. jcsp.org.pk The antioxidant activity of chalcones is often attributed to their chemical structure, and derivatives of this compound could potentially exhibit such properties. However, specific studies on the antioxidant properties of chalcones directly synthesized from this compound are limited. Another study on chalcones derived from the isomeric 4-hydroxy-3-methoxybenzaldehyde (vanillin) also highlights their potential as antioxidant agents. researchgate.netdoaj.org
Neurotrophic Agent Development and Related Studies
The development of neurotrophic agents is a critical area of research for combating neurodegenerative diseases. While direct studies on the neurotrophic effects of derivatives of this compound are scarce, related research provides some promising leads. For instance, its isomer, 4-benzyloxy-3-methoxybenzaldehyde (B140485), has been utilized in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic natural product. Furthermore, certain chalcone derivatives have been evaluated for their neuroprotective effects in experimental models of cerebral malaria, suggesting a potential for this class of compounds in neuroprotection. nih.gov However, dedicated research to explore the potential of this compound as a scaffold for the development of new neurotrophic agents is still a developing area.
Computational Chemistry and Structure Activity Relationship Sar Investigations
Molecular Docking Simulations to Elucidate Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net This technique is crucial for understanding how ligands, such as derivatives of 3-benzyloxy-4-methoxybenzaldehyde, interact with the active sites of biological targets like enzymes and receptors.
Recent research has focused on benzyloxybenzaldehyde derivatives as potential inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers. mdpi.com Molecular docking simulations were employed to predict the binding modes of these compounds within the ALDH1A3 active site.
Key interactions observed in these simulations often involve:
Hydrogen Bonding: The aldehyde group of the benzyloxybenzaldehyde scaffold can form critical hydrogen bonds with amino acid residues in the receptor's binding pocket. For instance, studies have shown the aldehyde group forming a hydrogen bond with residues like Arginine (R139). mdpi.com
Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings of the molecule contribute significantly to binding through hydrophobic interactions with nonpolar residues. The p-chlorophenyl ring of some derivatives has been observed making hydrophobic contacts with residues such as Phenylalanine (F182), Cysteine (C313, C314), and Leucine (L471). mdpi.com The methoxy (B1213986) group on the benzaldehyde (B42025) core can also facilitate hydrophobic contacts with residues like Tryptophan (W189). mdpi.com
A study on benzimidazole-based derivatives incorporating a substituted benzaldehyde moiety identified potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.com Docking studies revealed that the most potent compounds formed stable complexes with both enzymes, highlighting the importance of specific substitutions on the phenyl ring for enhancing binding affinity. mdpi.com Similarly, investigations into the interaction of para-substituted benzaldehyde derivatives with human serum albumin (HSA) used molecular docking to identify hydrogen bonding and hydrophobic interactions as the primary binding forces. nih.gov
These docking studies provide a static but detailed snapshot of the molecular interactions that underpin the biological activity of this compound derivatives, guiding the rational design of analogues with improved binding affinity and selectivity.
Table 1: Predicted Interactions of Benzyloxybenzaldehyde Derivatives with ALDH1A3
| Interacting Ligand Group | Receptor Amino Acid Residues | Type of Interaction |
|---|---|---|
| Aldehyde Group | Arginine (R139) | Hydrogen Bond |
| p-chlorophenyl Ring | Phenylalanine (F182), Cysteine (C313, C314), Leucine (L471) | Hydrophobic |
| Methoxy Group | Tryptophan (W189), Leucine (L189) | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By correlating molecular descriptors (physicochemical properties or theoretical molecular features) with activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov
For benzaldehyde and its derivatives, various QSAR studies have been conducted to understand the structural requirements for specific biological activities. These models often fall into different categories based on the dimensionality of the descriptors used. nih.gov
2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. A 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives successfully modeled their antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.com The resulting model, developed using Multiple Linear Regression (MLR), showed a strong correlation between the selected molecular descriptors and the observed antimicrobial activity. jmaterenvironsci.com
3D-QSAR: These approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules. wikipedia.org A 3D-QSAR study was performed on benzaldehyde thiosemicarbazone, benzaldehyde, and benzoic acid derivatives as inhibitors of phenoloxidase. nih.gov Robust and predictive CoMFA and CoMSIA models were generated, providing 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties would enhance or diminish biological activity. nih.gov Such models offer valuable guidance for designing more potent inhibitors. nih.gov
While a specific QSAR model for this compound was not found, the principles and methodologies from studies on related benzaldehyde derivatives are directly applicable. Key descriptors often found to be important in QSAR models for this class of compounds include electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molar refractivity), and hydrophobic parameters (e.g., logP).
Table 2: Common Molecular Descriptors Used in QSAR Models of Benzaldehyde Derivatives
| Descriptor Type | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Molar volume, Surface area, Sterimol parameters | Defines the size and shape requirements for fitting into a binding site. |
| Hydrophobic | LogP (Partition coefficient), Hydrophobic fields (CoMFA) | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Encodes information about molecular branching and connectivity. |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static view of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. These methods explore the flexibility of both the ligand and the receptor, providing insights into the stability of the binding pose and the energetic changes that occur over time.
Conformational Analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For this compound, the key flexible bonds are the C-O-C ether linkages. X-ray crystallography on a chalcone (B49325) derivative of this compound revealed that the molecule exists in an E conformation with respect to the C=C double bond. orientjchem.org The analysis also showed specific dihedral angles between the various rings, providing concrete data on a low-energy conformation. orientjchem.org
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, offering a detailed view of the stability of ligand-receptor complexes. chemrxiv.org MD simulations have been performed on benzimidazole-based benzaldehyde derivatives complexed with acetylcholinesterase and butyrylcholinesterase. mdpi.com These simulations revealed that the most potent compounds formed the most stable complexes with the enzymes over the simulation period, reinforcing the findings from molecular docking. mdpi.com Similarly, MD simulations were used to assess the stability of benzyloxybenzaldehyde derivatives within the ALDH1A3 active site, confirming that the key interactions identified by docking were maintained throughout the simulation. mdpi.com
These dynamic studies are crucial for validating docking results and understanding the thermodynamic and kinetic aspects of ligand binding, providing a more realistic representation of the biological system.
Understanding Pharmacophore Requirements for Biological Activity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Identifying the pharmacophore requirements for a series of active compounds like this compound derivatives is a key step in designing new molecules with different chemical scaffolds but the same biological activity.
Based on the docking and SAR studies of benzyloxybenzaldehyde derivatives, a hypothetical pharmacophore model for ALDH1A3 inhibition can be proposed. mdpi.com The essential features would likely include:
A Hydrogen Bond Acceptor: This feature corresponds to the oxygen atom of the aldehyde group, which is crucial for interacting with hydrogen bond donors in the active site. mdpi.com
Two or more Aromatic Rings: These features represent the phenyl and benzyl groups. They are essential for establishing hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. mdpi.com
A Hydrophobic Feature: This can be mapped onto the methoxy group or other nonpolar regions of the molecule, contributing to binding through hydrophobic interactions. mdpi.com
Exclusion Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor surface. mdpi.com
By creating a 3D arrangement of these features, a pharmacophore model can be used to rapidly screen large virtual libraries of compounds to identify novel hits that possess the required features for biological activity but may have entirely different core structures. mdpi.com This "scaffold hopping" approach is a powerful strategy for discovering new chemical entities in drug development. mdpi.com
Role of 3 Benzyloxy 4 Methoxybenzaldehyde in Pharmaceutical and Agrochemical Intermediates Research
Building Block for Bioactive Compound Synthesis
3-Benzyloxy-4-methoxybenzaldehyde is a fundamental component in the synthesis of various bioactive compounds. Its utility stems from its ability to be chemically transformed into different molecular scaffolds, which form the core of many biologically active agents.
One notable application is in the synthesis of chalcone (B49325) derivatives. orientjchem.orgresearchgate.net Chalcones are a class of organic compounds that exhibit a broad spectrum of pharmacological properties. orientjchem.org Researchers have successfully synthesized new chalcone-like compounds by reacting this compound with different acetophenone (B1666503) derivatives. orientjchem.orgresearchgate.net These synthetic chalcones are then evaluated for their potential biological activities, such as antimicrobial effects. orientjchem.orgresearchgate.net
Furthermore, this aldehyde serves as a key starting material in the total synthesis of complex natural products. For instance, it has been utilized in the synthesis of (+)-9-benzyloxy-α-dihydrotetrabenazine and (-)-galipeine, demonstrating its importance in constructing intricate molecular frameworks with defined stereochemistry. sigmaaldrich.com
Precursor in Drug Discovery and Development
The significance of this compound extends prominently into the realm of drug discovery and development, where it functions as a precursor to several important classes of therapeutic agents.
A primary application lies in the synthesis of isoquinoline (B145761) alkaloids, a large and diverse group of naturally occurring compounds with a wide range of physiological effects. nih.govresearchgate.netscripps.edu Many isoquinoline alkaloids, such as papaverine (B1678415), exhibit potent biological activities and are used as pharmaceuticals. researchgate.netmdpi.comunodc.org The synthesis of papaverine, a smooth muscle relaxant, can be achieved through a multi-step process that often involves intermediates derived from this compound or structurally related compounds. sci-hub.seresearchgate.netorgchemres.org
Moreover, derivatives of this aldehyde are investigated for their potential as phosphodiesterase (PDE) inhibitors. nih.govnih.gov PDEs are enzymes that regulate intracellular signaling pathways, and their inhibition can lead to various therapeutic effects. nih.gov The structural motif provided by this compound can be incorporated into novel molecules designed to target specific PDE isoenzymes, such as PDE3 and PDE4, which are implicated in conditions like heart failure and inflammatory diseases. nih.govnih.gov
The versatility of this compound as a precursor is further highlighted by its use in creating diverse molecular libraries for high-throughput screening in drug discovery programs. Its reactive aldehyde group allows for the facile introduction of various chemical moieties, leading to the generation of a wide range of derivatives for biological evaluation.
Development of Agrochemicals
Beyond pharmaceuticals, this compound and its derivatives also play a role in the development of new agrochemicals. ontosight.aichemimpex.com The structural features that make it valuable in drug discovery are also applicable to the design of molecules with desired activities for agricultural applications.
The core structure of this aldehyde can be found in compounds designed to have herbicidal, insecticidal, or fungicidal properties. By modifying the functional groups on the benzene (B151609) ring, chemists can fine-tune the biological activity and selectivity of the resulting molecules. For example, the synthesis of novel chalcones from this compound can lead to compounds with potential use as agricultural fungicides. orientjchem.orgresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems
The conventional synthesis of 3-Benzyloxy-4-methoxybenzaldehyde typically involves the benzylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). ontosight.ai Future research is trending towards the development of more efficient, environmentally friendly, and cost-effective synthetic routes.
One promising area is the exploration of alternative catalytic systems. For instance, methods used for similar aldehyde compounds, such as employing triethylamine (B128534) as a catalyst within a micellar medium, could enhance reaction rates and yields for benzaldehyde (B42025) derivatives. orientjchem.org Another avenue involves investigating green chemistry approaches. The use of water as a solvent and nitric acid as an oxidant has been shown to be effective in the oxidation of related methoxybenzyl alcohols to their corresponding aldehydes, a method that is simple, utilizes low-cost materials, and is environmentally benign. google.com Adapting such principles to the synthesis of this compound or its precursors could significantly reduce the environmental impact of its production. Further research into solid-supported catalysts or biocatalytic methods could also pave the way for more sustainable and scalable synthetic processes.
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
A significant focus of future research lies in using this compound as a scaffold to design and synthesize advanced derivatives with potent and specific biological activities. Its structural features make it an ideal starting point for creating diverse molecular architectures.
One major class of derivatives being actively investigated is chalcones. By reacting this compound with various acetophenones, researchers have synthesized a series of novel chalcone (B49325) derivatives. orientjchem.org These compounds, characterized by an α,β-unsaturated ketone system, have shown promise as antimicrobial agents. orientjchem.org The pharmacological activity of chalcones is often attributed to this reactive enone moiety. orientjchem.org
Furthermore, this aldehyde is a key building block in the total synthesis of complex natural products and pharmacologically active molecules. It has been utilized in the synthesis of:
(-)-Galipeine : A quinoline (B57606) alkaloid. sigmaaldrich.com
(+)-9-Benzyloxy-α-dihydrotetrabenazine : A vesicular monoamine transporter 2 (VMAT2) inhibitor. sigmaaldrich.com
(-)-Talaumidin : A neurotrophic natural product. sigmaaldrich.com
Podophyllotoxin (B1678966) : A lignan (B3055560) known for its potent antineoplastic activity. ontosight.ai
Inspired by research on the related compound 4-benzyloxybenzaldehyde, another promising class of derivatives is thiosemicarbazones. These compounds, formed by reacting the aldehyde with a thiosemicarbazide, have demonstrated significant antibacterial, antifungal, and antioxidant properties, often through their ability to chelate metal ions. researchgate.net
The table below summarizes some of the advanced derivatives synthesized from this compound and their potential bioactivities.
| Derivative Class | Specific Examples/Targets | Potential Bioactivity | Reference |
| Chalcones | (E)-1-(Aryl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-ones | Antimicrobial | orientjchem.org |
| Alkaloids | (-)-Galipeine | Not specified | sigmaaldrich.com |
| VMAT2 Inhibitors | (+)-9-Benzyloxy-α-dihydrotetrabenazine | Neuro-modulatory | sigmaaldrich.com |
| Neurotrophic Agents | (-)-Talaumidin | Neurotrophic | sigmaaldrich.com |
| Lignans | Podophyllotoxin | Antineoplastic | ontosight.ai |
| Thiosemicarbazones | Hypothetical derivatives based on related compounds | Antibacterial, Antifungal, Antioxidant | researchgate.net |
In-depth Mechanistic Investigations of Biological Activities
To fully exploit the therapeutic potential of derivatives from this compound, it is crucial to conduct in-depth investigations into their mechanisms of action. For the chalcone derivatives, research would focus on how the α,β-unsaturated carbonyl system interacts with biological nucleophiles, such as cysteine residues in enzymes or proteins, which is a common mechanism for their bioactivity. orientjchem.org
For potential thiosemicarbazone derivatives, mechanistic studies would likely explore their role as chelating agents. The ability to bind essential metal ions can disrupt vital cellular processes in pathogens. researchgate.net Understanding the coordination chemistry of these molecules with metal ions is a key research objective. researchgate.net
Furthermore, computational and structural biology studies, similar to those performed on the related compound isovanillin, can provide insight into the molecular interactions driving biological effects. nih.gov Investigating how these derivatives bind to target proteins, the importance of hydrogen bonding, and other intermolecular forces will be essential for optimizing their structure for enhanced potency and selectivity. nih.gov
Translational Research from Preclinical Findings to Potential Applications
A critical future direction is the translation of promising preclinical findings into tangible applications. The role of this compound as a key intermediate in the synthesis of compounds like the anticancer agent podophyllotoxin and the neurotrophic agent (-)-talaumidin already establishes its relevance in translational medicine. ontosight.aisigmaaldrich.com
Future work should focus on advancing the novel derivatives themselves through the drug development pipeline. For example, the chalcones that have shown antimicrobial activity could be optimized and tested against a wider range of pathogens, including drug-resistant strains. orientjchem.org This would involve moving from initial screening to more comprehensive preclinical testing.
Similarly, other derivatives, such as those designed for anti-inflammatory or analgesic effects based on related sugar-based structures, could be progressed from initial synthesis to in vivo studies. researchgate.net The ultimate goal is to leverage the synthetic versatility of this compound to create new lead compounds that can be developed into novel therapeutics for a range of diseases.
Q & A
Basic: What are the standard synthetic routes for 3-Benzyloxy-4-methoxybenzaldehyde, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via benzylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 4-benzyloxy-3-methoxybenzaldehyde are confirmed via 1H/13C NMR (e.g., δ 5.11 ppm for benzyloxy CH₂, δ 3.84 ppm for methoxy CH₃) and FTIR (C=O stretch ~1690 cm⁻¹). Yield optimization often involves monitoring reaction progress via TLC (silica gel, CH₂Cl₂ eluent) .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.3–7.5 ppm for benzyl group), aldehyde proton (δ ~9.8 ppm), and methoxy/benzyloxy groups.
- FTIR : Confirm aldehyde (C=O ~1685–1700 cm⁻¹) and ether (C-O ~1250 cm⁻¹) functional groups.
- HRMS : Validate molecular ion ([M+H]+ calculated for C₁₅H₁₄O₃: 242.0943). Cross-reference with literature data to confirm purity .
Basic: How is this compound purified after synthesis?
Methodological Answer:
Purification involves vacuum filtration to remove insoluble byproducts, followed by recrystallization from ethanol or methanol. For chromatography-free protocols, washing with water/methanol removes unreacted starting materials. Purity is confirmed via melting point analysis (61–64°C) .
Advanced: How can researchers resolve contradictions in reported NMR data for this compound derivatives?
Methodological Answer:
Discrepancies in chemical shifts (e.g., benzyloxy CH₂ protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. To resolve:
Re-run NMR under standardized conditions (e.g., 400 MHz, DMSO-d₆).
Compare with deposited spectra in databases like PubChem or literature (e.g., δ 5.11 ppm for benzyloxy in DMSO-d₆ vs. δ 5.05 ppm in CDCl₃).
Use COSY or HSQC experiments to confirm assignments.
Advanced: What strategies optimize reaction yields for this compound derivatives in multistep syntheses?
Methodological Answer:
- Catalyst Screening : Use Pd/C for selective hydrogenation of benzyl groups without reducing the aldehyde.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency.
- Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., over-oxidation).
Yields >90% are achievable with stoichiometric benzyl bromide and excess base .
Advanced: How can computational modeling predict the crystallographic behavior of this compound?
Methodological Answer:
- SHELX Suite : Use SHELXL for refining X-ray diffraction data. Input .hkl files and initial structural parameters (bond lengths/angles from analogous aldehydes).
- Mercury Software : Visualize predicted crystal packing and hydrogen bonding (e.g., aldehyde O⋯H interactions).
- Validate against experimental melting points (61–64°C) and unit cell parameters .
Advanced: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Degrades in strong acidic/basic conditions (pH <2 or >10) via cleavage of the benzyl ether. Monitor via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Stable up to 150°C; decomposition observed >200°C via TGA. Store at 2–8°C under inert atmosphere .
Advanced: How can byproducts in this compound synthesis be identified and minimized?
Methodological Answer:
- GC-MS : Detect volatile byproducts (e.g., unreacted benzyl bromide or dibenzyl ether).
- LC-MS : Identify non-volatile impurities (e.g., over-oxidized quinones).
- Preventive Measures : Use dry solvents, stoichiometric benzyl bromide, and inert atmosphere to suppress side reactions .
Advanced: How do solvent polarity and proticity affect the aldehyde group’s reactivity in downstream reactions?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO): Stabilize the aldehyde’s electrophilic carbon, enhancing nucleophilic additions (e.g., Grignard reactions).
- Protic Solvents (EtOH, H₂O): Promote hydrate formation, reducing reactivity. Use anhydrous conditions with molecular sieves to maintain aldehyde integrity .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenge : Low solubility in non-polar solvents complicates crystal growth.
- Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation.
- Crystallography : Collect high-resolution data (λ = 0.71073 Å) and refine using SHELXL. Compare unit cell parameters with deposited data (e.g., CCDC entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
